2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one
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Overview
Description
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one is an organic compound that belongs to the class of valine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one typically involves the reaction of valine derivatives with suitable reagents to introduce the pyrrolidine ring. One common method involves the reaction of valine with methoxymethylpyrrolidine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrrolone and pyrrolidinone derivatives: Exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.
Uniqueness
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one is unique due to its specific structure, which combines a pyrrolidine ring with a methoxymethyl group.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-5-4-9(6-13)7-15-3/h8-10H,4-7,12H2,1-3H3 |
InChI Key |
ROTSKXNSBATLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)COC)N |
Origin of Product |
United States |
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